2-Bromo-1,4-benzoquinone

Übersicht

Beschreibung

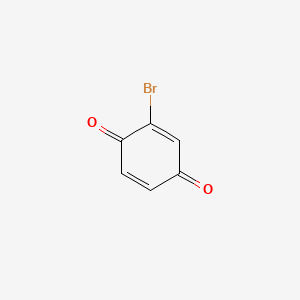

2-Bromo-1,4-benzoquinone is an organic compound with the molecular formula C6H3BrO2. It is a derivative of benzoquinone, where one of the hydrogen atoms is replaced by a bromine atom. This compound is known for its distinctive yellow to brown crystalline appearance and is used in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Bromo-1,4-benzoquinone can be synthesized through the bromination of 1,4-benzoquinone. The reaction typically involves the use of bromine (Br2) in an organic solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a continuous flow process where 1,4-benzoquinone is reacted with bromine in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: It can be reduced to form 2-bromo-1,4-hydroquinone.

Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ceric ammonium nitrate (CAN).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols are used in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: Various oxidized benzoquinone derivatives.

Reduction: 2-Bromo-1,4-hydroquinone.

Substitution: Substituted benzoquinone derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Bromo-1,4-benzoquinone is widely used as a reagent in organic synthesis. It plays a crucial role in the synthesis of various derivatives that exhibit significant biological activities. For instance, it has been utilized to create amino-substituted quinones through nucleophilic reactions with amines .

Biological Activities

The compound is studied for its potential biological activities:

- Antimicrobial Activity : Research indicates that this compound derivatives possess antimicrobial properties. They have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : The compound has demonstrated cytotoxic effects against cancer cell lines. Its mechanism often involves inducing oxidative stress and apoptosis in cancer cells .

- Anti-inflammatory Effects : It has been found to interact with cyclooxygenase enzymes (COX-1 and COX-2), suggesting potential anti-inflammatory applications .

Industrial Applications

In addition to its biological applications, this compound is employed in the production of dyes and pigments due to its vibrant color properties. Its role as an intermediate in industrial chemical processes further underscores its utility .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various quinone derivatives, including this compound. The results showed significant inhibition zones against multiple bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 40 |

| Klebsiella pneumoniae | 10 |

| Pseudomonas aeruginosa | 15 |

| Enterococcus faecalis | 25 |

These findings highlight the compound's potential as a therapeutic agent against bacterial infections .

Case Study 2: Anticancer Activity

In vitro studies on related quinone derivatives demonstrated their ability to induce apoptosis in cancer cells. Modifications to the chemical structure significantly affected cytotoxicity against various cancer cell lines. This suggests that this compound could be a promising candidate for further exploration in anticancer drug development .

Wirkmechanismus

The mechanism of action of 2-Bromo-1,4-benzoquinone involves its ability to undergo redox reactions. It can act as an electron acceptor, participating in electron transfer processes. This property makes it useful in various biochemical and industrial applications. The molecular targets and pathways involved include interactions with enzymes and other proteins that participate in redox reactions.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-1,4-benzoquinone: Similar in structure but with a chlorine atom instead of bromine.

2,5-Dibromo-1,4-benzoquinone: Contains two bromine atoms.

2-Bromo-1,4-naphthoquinone: A naphthoquinone derivative with a bromine atom.

Uniqueness: 2-Bromo-1,4-benzoquinone is unique due to its specific reactivity and the presence of a single bromine atom, which influences its chemical behavior and applications. Its ability to participate in various redox reactions and its potential biological activities make it a compound of interest in multiple fields of research.

Biologische Aktivität

2-Bromo-1,4-benzoquinone (C₆H₃BrO₂) is a halogenated derivative of benzoquinone known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of antitumor and antimicrobial agents. This article reviews the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

- Molecular Formula : C₆H₃BrO₂

- Molecular Weight : 186.99 g/mol

- Melting Point : 55 °C

- Structure : The compound features a quinone structure with a bromine substituent at the 2-position.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. For instance, studies have shown that derivatives of similar quinones exhibit cytotoxicity towards mutant yeast strains, indicating potential antitumor activity . The compound's ability to form reactive oxygen species (ROS) may contribute to its antimicrobial effects by damaging cellular components in pathogens.

Antitumor Activity

Quinones are well-known for their antitumor properties due to their ability to interact with cellular macromolecules such as DNA and proteins. Research indicates that this compound can induce apoptosis in cancer cells through oxidative stress mechanisms. The cytotoxic effects are often linked to the compound's electrophilic nature, which allows it to form adducts with nucleophiles in biological systems .

Nephrotoxicity

While exploring the nephrotoxic potential of related compounds, studies have indicated that metabolites derived from this compound can lead to renal damage. For example, administration of certain derivatives resulted in increased blood urea nitrogen levels and histological alterations in rat models . This nephrotoxicity is attributed to the reactivity of quinones with glutathione and other thiol-containing compounds.

Study on Antimicrobial Activity

A study conducted on various benzoquinones revealed that this compound exhibited potent activity against Coptotermes formosanus, a termite species. The compound demonstrated significant mortality rates among treated specimens, suggesting its potential as a biopesticide .

Nephrotoxicity Investigation

In a nephrotoxicity study involving rats, researchers synthesized 6-bromo-2,5-dihydroxy-thiophenol as a metabolite of this compound. The findings indicated that this metabolite caused renal damage at specific doses, highlighting the toxicological implications of quinone derivatives in biological systems .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-bromocyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrO2/c7-5-3-4(8)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEQXZOIQJWYAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=CC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192701 | |

| Record name | 2-Bromo-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3958-82-5 | |

| Record name | 2-Bromo-1,4-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003958825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1,4-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Bromo-1,4-benzoquinone exert its biological effects?

A1: this compound acts as a reactive electrophile, primarily targeting cellular nucleophiles like the sulfur atom in glutathione or cysteine residues of proteins. [, ] This covalent modification can disrupt protein function and contribute to toxicity. For instance, research suggests a role for this compound in the nephrotoxicity induced by certain glutathione conjugates. [] Studies have shown that administration of this compound to rats leads to increased blood urea nitrogen levels and histological changes in the kidneys, indicating nephrotoxicity. []

Q2: What is the significance of the quinone moiety in this compound's toxicity?

A2: Studies comparing the nephrotoxicity of this compound with its non-quinone analogues (bromothiophenols) highlight the importance of the quinone structure. While this compound exhibited nephrotoxicity, bromothiophenols did not show similar effects. [] This difference suggests that the quinone moiety plays a crucial role in the compound's toxicity, possibly through redox cycling or the generation of reactive oxygen species.

Q3: How is this compound formed metabolically?

A3: this compound is a metabolite of bromobenzene. [] Research indicates that bromobenzene is initially metabolized to reactive epoxides and quinones. While epoxide-derived mercapturic acids are major metabolites, this compound arises from the interaction of glutathione with either 4-bromophenol (via hydroxylative debromination followed by oxidation) or directly with 2-bromohydroquinone. []

Q4: What analytical techniques are used to identify this compound and its metabolites?

A4: Several analytical techniques are employed to characterize this compound and its metabolic products. These include:

- GC/MS (Gas Chromatography/Mass Spectrometry): This technique is used to analyze derivatized metabolites of this compound, like dimethoxythioanisoles, in urine samples. []

- 1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique helps identify intermediates formed during reactions involving this compound, like in the cerium-bromate-1,4-benzoquinone system. []

Q5: What research exists on the photochemical behavior of this compound?

A5: Research has explored the influence of light on reactions involving this compound. For example, in the cerium-bromate-1,4-benzoquinone system, even low-intensity fluorescent light significantly impacted the oscillatory behavior. [] Studies suggest that this compound undergoes photoaccelerated decomposition to produce hydroxy-1,4-benzoquinone and bromide ions. []

Q6: How does this compound participate in oscillatory chemical reactions?

A6: this compound has been identified as a crucial intermediate in several oscillatory chemical systems. For example, in the cerium-bromate-1,4-benzoquinone reaction, the cyclical production and consumption of this compound contribute to the observed oscillations. [] Similar behavior has been observed in the ferroin-bromate-1,4-benzoquinone system. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.